D-Tagatose (Standard)

Description

Properties

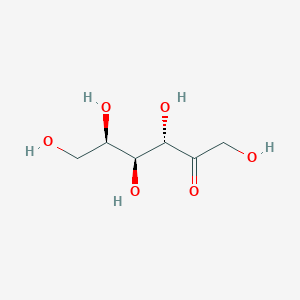

IUPAC Name |

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHIKXHVCXFQLS-PQLUHFTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-81-0, 17598-81-1 | |

| Record name | D-Tagatose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tagatose [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tagatose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tagatose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TAGATOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7A20Y888Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

133-135 °C | |

| Record name | Tagatose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04936 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

D-Tagatose: A Comprehensive Technical Guide on its Mechanism of Action in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a naturally occurring ketohexose and a C-4 epimer of D-fructose, has garnered significant scientific interest for its potential as a low-calorie sweetener and its intriguing effects on metabolic health. This technical guide provides an in-depth exploration of the core mechanisms of action of D-Tagatose in key metabolic pathways. We delve into its unique absorption profile, its hepatic metabolism which mirrors that of fructose (B13574) but at a significantly slower rate, and its subsequent impacts on glucose homeostasis, lipid metabolism, and the gut microbiome. This document synthesizes quantitative data from pivotal clinical and preclinical studies, details relevant experimental methodologies, and provides visual representations of the key signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of metabolic disease and drug development.

Introduction

D-Tagatose is a monosaccharide with approximately 92% the sweetness of sucrose (B13894) but only about one-third of its caloric value.[1][2] Its low caloric content is primarily due to its limited absorption in the small intestine.[1][3] Beyond its role as a sugar substitute, D-Tagatose exhibits a range of biological activities that position it as a potential therapeutic agent for metabolic disorders such as type 2 diabetes and obesity.[4][5][6] This guide aims to elucidate the intricate mechanisms by which D-Tagatose exerts its effects on metabolic pathways.

Absorption and Bioavailability

A defining characteristic of D-Tagatose is its incomplete absorption in the small intestine. Only about 20-25% of ingested D-Tagatose is absorbed, with the remainder passing to the large intestine where it is fermented by the gut microbiota.[1][2] This limited absorption is a key contributor to its low caloric value.

Hepatic Metabolism of D-Tagatose

The absorbed portion of D-Tagatose is primarily metabolized in the liver in a pathway analogous to that of D-fructose, though at a considerably slower rate.[7][8]

The key steps in the hepatic metabolism are as follows:

-

Phosphorylation: D-Tagatose is phosphorylated by fructokinase (ketohexokinase) to form D-Tagatose-1-phosphate .[7][8]

-

Cleavage: Aldolase B then cleaves D-Tagatose-1-phosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) .[2]

-

Entry into Glycolysis/Gluconeogenesis: DHAP and G3P are intermediates of glycolysis and can be further metabolized for energy production or used for gluconeogenesis.[2]

The slower metabolism of D-Tagatose compared to fructose leads to a transient accumulation of D-Tagatose-1-phosphate in the liver. This accumulation has several downstream consequences.[7]

Effects on Glucose Metabolism

D-Tagatose influences glucose metabolism through multiple mechanisms, contributing to its observed anti-hyperglycemic effects.

Inhibition of Intestinal Disaccharidases

D-Tagatose has been shown to inhibit the activity of intestinal disaccharidases, such as sucrase and maltase.[2][9] This inhibition reduces the breakdown of dietary sucrose and maltose (B56501) into absorbable monosaccharides, thereby lowering postprandial glucose levels.[10]

Modulation of Hepatic Glycogen (B147801) Metabolism

The accumulation of D-Tagatose-1-phosphate in the liver plays a crucial role in regulating glycogen metabolism:

-

Stimulation of Glycogen Synthesis: D-Tagatose-1-phosphate allosterically activates glucokinase , promoting the phosphorylation of glucose to glucose-6-phosphate.[2][8] Increased levels of glucose-6-phosphate, in turn, activate glycogen synthase , leading to enhanced glycogen storage.[2]

-

Inhibition of Glycogenolysis: D-Tagatose-1-phosphate acts as an inhibitor of glycogen phosphorylase , the enzyme responsible for glycogen breakdown.[5] This dual effect of promoting synthesis and inhibiting degradation leads to a net increase in hepatic glycogen content.[11][12]

Quantitative Data on Glycemic Control

| Parameter | Study Population | Dosage | Duration | Results | Reference |

| HbA1c | Type 2 Diabetes | 15 g TID | 10 months | Statistically significant reduction compared to placebo. | Ensor et al., 2015[13] |

| Type 2 Diabetes | 7.5 g TID | 6 months | Greatest reduction in HbA1c compared to 2.5g and 5g doses. | Ensor et al., 2015[14] | |

| Fasting Blood Glucose | Type 2 Diabetes | 15 g TID | 10 months | Statistically significant reduction compared to placebo. | Ensor et al., 2015[13] |

| Postprandial Glucose | Type 2 Diabetes | 75 g | Acute | Attenuated the rise in glucose levels after an oral glucose tolerance test. | Guerrero-Wyss et al., 2018[5] |

Effects on Lipid Metabolism

The impact of D-Tagatose on lipid metabolism is multifaceted and, in some aspects, still under investigation.

Hepatic Lipogenesis

The effect of D-Tagatose on hepatic lipogenesis is not entirely clear, with some studies reporting conflicting results. One proposed mechanism for reduced lipid synthesis involves the slower metabolism of D-Tagatose, which may lead to a lower availability of acetyl-CoA, a key precursor for fatty acid synthesis.[15] However, other studies have suggested that D-Tagatose might not suppress the gene expression of proteins related to cholesterol metabolism.

Serum Lipids

Several studies have investigated the effect of D-Tagatose on serum lipid profiles, with some showing beneficial effects.

Quantitative Data on Lipid Profile

| Parameter | Study Population | Dosage | Duration | Results | Reference |

| Total Cholesterol | Type 2 Diabetes | 15 g TID | 10 months | Statistically significant reduction compared to placebo. | Ensor et al., 2015[13] |

| LDL Cholesterol | Type 2 Diabetes | 15 g TID | 10 months | Statistically significant reduction compared to placebo. | Ensor et al., 2015[13] |

| HDL Cholesterol | Type 2 Diabetes | 15 g TID | 10 months | No significant change compared to placebo. | Ensor et al., 2015[13] |

Interaction with the Gut Microbiome

The unabsorbed portion of D-Tagatose travels to the large intestine, where it serves as a fermentable substrate for the gut microbiota.[1][16]

Production of Short-Chain Fatty Acids (SCFAs)

Fermentation of D-Tagatose by colonic bacteria leads to the production of short-chain fatty acids (SCFAs), primarily butyrate (B1204436), but also acetate (B1210297) and propionate. These SCFAs have numerous health benefits, including:

-

Serving as an energy source for colonocytes.

-

Modulating gut hormone secretion (e.g., GLP-1).

-

Exerting anti-inflammatory effects.

Modulation of Gut Microbiota Composition

Studies have shown that D-Tagatose consumption can alter the composition of the gut microbiota, leading to an increase in the abundance of beneficial bacteria such as Lactobacillus.

Quantitative Data on Gut Microbiome Effects

| Parameter | Study Design | Dosage | Duration | Key Findings | Reference |

| Fecal Butyrate Production | In vivo, healthy subjects | 7.5g and 12.5g/day | 2 weeks | Increased butyrate production. | Venema et al., 2005 |

| Fecal Lactobacilli | In vivo, healthy men | 12.5g/day | 2 weeks | Increased numbers of fecal lactobacilli. | Venema et al., 2005 |

Experimental Protocols

In Vivo Human Clinical Trial for Glycemic and Lipid Control

-

Study Design: Randomized, double-blind, placebo-controlled, multi-center clinical trial.

-

Participants: Subjects with type 2 diabetes.

-

Intervention: Oral administration of D-Tagatose (e.g., 15 g three times daily) or placebo, taken with meals.

-

Duration: 10 months.

-

Primary Outcome Measures: Change in HbA1c from baseline.

-

Secondary Outcome Measures: Changes in fasting blood glucose, insulin (B600854) levels, lipid profile (total cholesterol, LDL, HDL, triglycerides), and Body Mass Index (BMI).

-

Methodology:

-

Screening and recruitment of eligible participants based on inclusion/exclusion criteria.

-

Randomization to either the D-Tagatose or placebo group.

-

Baseline measurements of all outcome parameters.

-

Dispensing of the investigational product (D-Tagatose or placebo) with instructions for administration.

-

Follow-up visits at regular intervals (e.g., every 2 months) for assessment of outcome measures and monitoring of adverse events.

-

Blood samples are collected after an overnight fast for analysis of glucose, insulin, and lipids using standard laboratory procedures. HbA1c is measured using high-performance liquid chromatography (HPLC).

-

Statistical analysis is performed to compare the changes in outcome measures between the two groups.

-

In Vitro Fermentation by Human Fecal Microbiota

-

Objective: To assess the fermentation of D-Tagatose by human gut bacteria and the production of SCFAs.

-

Materials:

-

Fresh fecal samples from healthy human donors.

-

Anaerobic culture medium.

-

D-Tagatose substrate.

-

Gas chromatography (GC) system for SCFA analysis.

-

-

Methodology:

-

Prepare a fecal slurry by homogenizing fresh fecal samples in a buffered medium under anaerobic conditions.

-

Inoculate anaerobic culture tubes containing the culture medium with the fecal slurry.

-

Add D-Tagatose to the experimental tubes at a defined concentration. Control tubes will not contain the substrate.

-

Incubate the tubes under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

-

At the end of the incubation, terminate the fermentation by adding a stopping reagent (e.g., acid).

-

Centrifuge the samples to pellet the bacterial cells and debris.

-

Analyze the supernatant for SCFA (acetate, propionate, butyrate) concentrations using gas chromatography (GC) with a flame ionization detector (FID). An internal standard is used for quantification.

-

Conclusion

D-Tagatose exerts its metabolic effects through a combination of mechanisms including limited intestinal absorption, unique hepatic metabolism, modulation of glycogen synthesis and breakdown, and fermentation by the gut microbiota into beneficial SCFAs. The collective evidence from preclinical and clinical studies suggests that D-Tagatose holds promise as a functional food ingredient and a potential therapeutic agent for the management of metabolic diseases. Further research is warranted to fully elucidate the long-term effects and the intricate molecular pathways involved in its mechanism of action, particularly concerning its impact on hepatic lipogenesis and the complex interplay with the gut microbiome. This guide provides a solid foundation for researchers and drug development professionals to understand the current state of knowledge and to design future investigations into the therapeutic potential of D-Tagatose.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchers.uss.cl [researchers.uss.cl]

- 7. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. D-Tagatose: Potential as a Versatile Low-Calorie Sweetener for Managing Blood Glucose_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of D-tagatose on liver weight and glycogen content of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Effects of Three Low-Doses of D-Tagatose on Glycemic Control Over Six " by Mark Ensor, Jarrod Williams et al. [uknowledge.uky.edu]

- 15. researchgate.net [researchgate.net]

- 16. In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Tagatose metabolic fate and bioavailability in vivo

An In-Depth Technical Guide to the Metabolic Fate and Bioavailability of D-Tagatose (B3328093) In Vivo

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

D-tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose, that has garnered significant interest as a low-calorie bulk sweetener and functional food ingredient.[1][2] With approximately 92% the sweetness of sucrose (B13894) but only one-third of the calories, its physiological and metabolic properties make it a compelling subject for research in nutrition, metabolic diseases, and drug development.[3][4] This technical guide provides a comprehensive overview of the in vivo bioavailability, metabolic pathways, and key physiological effects of D-tagatose, supported by quantitative data, detailed experimental protocols, and pathway visualizations. A key characteristic of D-tagatose is its dual metabolic fate: a small fraction is absorbed and metabolized in the liver, while the majority passes to the large intestine where it is fermented by the gut microbiota, exerting prebiotic effects.[5][6]

Bioavailability and Absorption

The bioavailability of D-tagatose is notably low, a primary factor contributing to its reduced caloric value.

Small Intestinal Absorption

Following oral ingestion, only a small portion of D-tagatose, estimated to be between 15% and 25%, is absorbed in the small intestine.[3][4][5][6][7][8] Studies in pigs have demonstrated a small intestinal digestibility of approximately 25.8%.[9] The mechanism for this absorption is believed to be mediated by the glucose transporter type 5 (GLUT5), which is also responsible for fructose (B13574) transport.[10] It does not appear to be transported via the sodium-dependent glucose cotransporter 1 (SGLT1).[10] In contrast to the low absorption rates typically observed, one study involving patients with an ileostomy reported absorption as high as 80%, though this finding is an outlier.[11]

Colonic Passage

The majority of ingested D-tagatose, approximately 75-85%, is not absorbed in the small intestine and therefore transits to the large intestine.[6][12] This unabsorbed fraction becomes a substrate for microbial fermentation, which is central to its prebiotic properties and some of its systemic health effects.

Table 1: Quantitative Bioavailability of D-Tagatose In Vivo

| Species | Method | Absorption / Digestibility Rate | Citation(s) |

| Human | General Estimate | 15-25% | [3][4][5][6][7] |

| Human | Urinary excretion of L-rhamnose (analogue) | Estimated not to exceed 20% | [11] |

| Pig | Analysis of gastrointestinal contents | 25.8% (distal small intestine) | [9] |

| Boar | Portal vein cannulation | 26-28% of ingested dose | [11] |

| Rat (germ-free) | 14C-labeled D-tagatose expiration | 20-23% | [11] |

Metabolic Fate

D-tagatose undergoes two distinct metabolic processes depending on its location in the gastrointestinal tract.

Hepatic Metabolism (Absorbed Fraction)

The absorbed portion of D-tagatose is transported to the liver for metabolism in a pathway analogous to that of fructose, though it is metabolized more slowly.[5][7][8]

-

Phosphorylation: Upon entering hepatocytes, D-tagatose is phosphorylated by fructokinase to form D-tagatose-1-phosphate (T1P).[8][13]

-

Cleavage: T1P is subsequently cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde.[8][11] These three-carbon intermediates then enter the glycolytic pathway.

-

Metabolic Consequences: The slower rate of T1P degradation compared to its fructose equivalent can lead to its accumulation.[7][13] This accumulation may cause a transient trapping of intracellular phosphate and a corresponding reduction in adenosine (B11128) triphosphate (ATP) levels by approximately 12%.[13] This process can also increase purine (B94841) nucleotide degradation, leading to a temporary increase in serum uric acid concentration.[7][13] Furthermore, the buildup of T1P has been shown to stimulate glucokinase and glycogen (B147801) synthase while inhibiting glycogen phosphorylase, promoting hepatic glycogen synthesis and storage.[8][14][15]

Colonic Fermentation (Unabsorbed Fraction)

The unabsorbed D-tagatose acts as a fermentable substrate for the colonic microbiota, giving it prebiotic properties.[5][12][16]

-

Fermentation Products: Gut bacteria ferment D-tagatose into short-chain fatty acids (SCFAs), primarily butyrate (B1204436), but also propionate (B1217596) and acetate.[9][12] Increased butyrate production is a notable outcome, which serves as a primary energy source for colonocytes and has various health benefits.[16]

-

Microbiota Modulation: This fermentation process selectively stimulates the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium species, while potentially inhibiting pathogenic bacteria.[4][6][12] Studies have shown that only specific enteric bacteria, such as Enterococcus and Lactobacillus strains, are capable of fermenting D-tagatose.

Table 2: Key Metabolites and Physiological Effects of D-Tagatose

| Metabolite | Location of Formation | Primary Physiological Effect(s) | Citation(s) |

| D-Tagatose-1-Phosphate (T1P) | Liver (Hepatocytes) | Accumulates due to slow metabolism; promotes glycogen synthesis; transiently reduces ATP. | [8][13][14] |

| Short-Chain Fatty Acids (SCFAs) | Large Intestine (Colon) | Provide energy for colonocytes (especially butyrate); modulate gut environment; systemic signaling. | [9][12][16][17] |

| Uric Acid | Systemic (from liver metabolism) | Transiently increases in serum following acute high-dose intake. | [7][13] |

Key Physiological Impacts

The unique metabolic fate of D-tagatose results in several significant physiological effects, particularly concerning glycemic control.

Glycemic Control

D-tagatose has a very low glycemic index of 3.[2][18] It has been shown to blunt the postprandial rise in blood glucose when consumed with carbohydrates and can lower hemoglobin A1c (HbA1c) levels in individuals with type 2 diabetes.[19][20][21] The mechanisms behind this effect are multifaceted:

-

Inhibition of Disaccharidases: D-tagatose can inhibit intestinal enzymes like sucrase and maltase, slowing the digestion of other dietary carbohydrates.[8][20]

-

Hepatic Glycogen Storage: As described previously, it promotes the conversion of glucose to glycogen in the liver.[8][14]

-

Gut Hormone Stimulation: Some evidence suggests D-tagatose may increase the release of gut peptides like glucagon-like peptide-1 (GLP-1).[7][20]

Lipid Metabolism

The effects on lipid metabolism are still under investigation. Some clinical trials have shown that D-tagatose can reduce total and LDL-cholesterol.[19][22] However, one study in rats found that D-tagatose, unlike other rare sugars, increased the activity of hepatic lipogenic enzymes.[23]

Gastrointestinal Tolerability

Due to the large unabsorbed fraction, D-tagatose is osmotically active in the large intestine. Excessive consumption, particularly single doses above 30 grams, can lead to gastrointestinal side effects such as flatulence, nausea, and diarrhea.[7][19]

Table 3: Summary of Clinical Findings on D-Tagatose's Physiological Effects

| Parameter | Effect | Effective Dose | Population | Citation(s) |

| Hemoglobin A1c (HbA1c) | Statistically significant reduction | 5 g, three times daily | Type 2 Diabetes Patients | [19][20] |

| Postprandial Glucose | Blunts increase after oral glucose intake | N/A | Healthy & Diabetic Subjects | [6][20][21] |

| Fasting Blood Glucose | Reduction | 15 g, three times daily | Type 2 Diabetes Patients | [19] |

| Total & LDL Cholesterol | Reduction | 15 g, three times daily | Type 2 Diabetes Patients | [19] |

| Gastrointestinal Symptoms | Mild to moderate (flatulence, nausea, diarrhea) | > 30 g (single dose) | Healthy Subjects | [7][19] |

Experimental Protocols and Methodologies

A variety of in vivo models and techniques have been employed to elucidate the metabolic fate of D-tagatose.

In Vivo Metabolic Tracing using Stable Isotopes (Murine Model)

This protocol allows for the quantitative tracing of D-tagatose through metabolic pathways.[5]

-

Animal Model: C57BL/6 mice, commonly used for metabolic studies.

-

Acclimatization & Fasting: Animals are acclimatized and then fasted for 4-8 hours to reduce levels of endogenous substrates.

-

Infusion Protocol:

-

Anesthetize the mouse (e.g., isoflurane).

-

Administer a bolus intraperitoneal injection of D-Tagatose-¹³C-1 (e.g., 0.2-0.5 mg/g body weight) to rapidly enrich metabolic pools.

-

Immediately follow with a continuous tail vein infusion of D-Tagatose-¹³C-1 (e.g., 0.01-0.02 mg/g/min) for 30-120 minutes to maintain a steady-state concentration.

-

-

Sample Collection: At defined time points, collect blood and rapidly freeze tissues (e.g., liver, intestine) in liquid nitrogen to quench metabolic activity.

-

Analysis: Extract metabolites and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the incorporation of ¹³C into downstream metabolites, allowing for metabolic flux analysis.

Assessing Hepatic Metabolism in Humans (³¹P-MRS)

This non-invasive technique was used to monitor real-time changes in hepatic phosphate-containing metabolites.[13]

-

Subjects: 5 healthy male volunteers.

-

Protocol: Subjects were administered a 30 g oral dose of D-tagatose.

-

Measurement: ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS) was used to measure liver concentrations of D-tagatose-1-phosphate, ATP, and inorganic phosphate (Pi) over time.

-

Ancillary Measures: Blood and urine were collected concurrently to measure changes in serum uric acid.

Determining Digestibility in Pigs

This model provides direct measurement of nutrient absorption in different segments of the gastrointestinal tract.[9]

-

Subjects: Two groups of eight pigs.

-

Diets: One group received a control diet with 15% sucrose; the test group had 10% of the diet replaced with D-tagatose.

-

Duration: Pigs were fed the diets for 18 days.

-

Sample Collection: After 18 days, animals were euthanized, and the contents of the stomach, small intestine (sectioned), cecum, and colon were collected for analysis of D-tagatose, SCFAs, and other nutrients.

Conclusion

The in vivo metabolic profile of D-tagatose is well-defined by its limited small intestinal absorption and subsequent dual metabolic fate. The absorbed fraction influences hepatic glycogen metabolism, while the larger, unabsorbed fraction undergoes colonic fermentation, producing beneficial SCFAs and modulating the gut microbiota. These characteristics underpin its low-calorie nature and its significant potential for glycemic control, positioning D-tagatose as a valuable ingredient for functional foods and a promising molecule for therapeutic applications in metabolic health. Further research should continue to explore its long-term effects on lipid metabolism and the gut microbiome to fully realize its potential in clinical and nutritional settings.

References

- 1. Impact of artificial sweeteners and rare sugars on the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tagatose Study [reading.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Biological Production of D-Tagatose: A Comprehensive Overview [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. prebioticassociation.org [prebioticassociation.org]

- 7. foodstandards.gov.au [foodstandards.gov.au]

- 8. tandfonline.com [tandfonline.com]

- 9. D-tagatose has low small intestinal digestibility but high large intestinal fermentability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. D-TAGATOSE [inchem.org]

- 12. Exploring Fermented D-Tagatose Products in Food and Health Industries-Viablife Biotech [viablife.com]

- 13. Effects of oral D-tagatose, a stereoisomer of D-fructose, on liver metabolism in man as examined by 31P-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Characteristics and significance of D-tagatose-induced liver enlargement in rats: An interpretative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. What is D-tagatose used for? [synapse.patsnap.com]

- 18. perfectketo.com [perfectketo.com]

- 19. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. D-Tagatose: Potential as a Versatile Low-Calorie Sweetener for Managing Blood Glucose_Chemicalbook [chemicalbook.com]

- 21. longdom.org [longdom.org]

- 22. Frontiers | D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose [frontiersin.org]

- 23. Rare sugars, d-allulose, d-tagatose and d-sorbose, differently modulate lipid metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Microbial Production of D-Tagatose: A Technical Guide to Natural Sources and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a rare hexoketose monosaccharide, has garnered significant industrial interest as a low-calorie, functional sweetener with prebiotic properties and a glycemic index near zero.[1] Its natural occurrence is limited, making microbial biosynthesis a critical avenue for large-scale, cost-effective production. This technical guide provides a comprehensive overview of the natural sources of D-Tagatose and delves into the intricate biosynthetic pathways employed by various microorganisms. We present a detailed examination of the key enzymes, particularly L-arabinose isomerase, and explore the metabolic engineering strategies used to enhance production yields. This document serves as a resource for researchers and professionals in the field, offering structured data, detailed experimental protocols, and visual representations of the core biological processes involved in the microbial synthesis of D-Tagatose.

Natural Occurrence of D-Tagatose

D-Tagatose is found in nature, albeit in minute quantities. Its primary natural sources include:

-

Heated Dairy Products: The processing of milk and dairy products can lead to the formation of D-Tagatose.[2]

-

Fruits: Certain fruits have been identified to contain trace amounts of this rare sugar.

-

Sterculia setigera Gum: The gum of this tropical evergreen tree is a known natural source of D-Tagatose.[3]

Due to these low concentrations, direct extraction from natural sources is not commercially viable, necessitating the development of robust biotechnological production methods.

Microbial Biosynthesis of D-Tagatose

The microbial production of D-Tagatose primarily relies on the enzymatic isomerization of readily available substrates. Several biosynthetic pathways have been elucidated and engineered in a variety of microorganisms.

The L-Arabinose Isomerase (L-AI) Pathway from D-Galactose

The most extensively studied and commercially promising route for D-Tagatose production is the isomerization of D-galactose, catalyzed by the enzyme L-arabinose isomerase (L-AI, EC 5.3.1.4).[4] L-AI naturally catalyzes the reversible isomerization of L-arabinose to L-ribulose. However, due to substrate promiscuity, it can efficiently convert D-galactose to D-Tagatose.

A wide range of bacteria, including both mesophilic and thermophilic species, are known to produce L-arabinose isomerase. Thermostable L-AIs are particularly sought after for industrial applications due to their operational stability at higher temperatures, which can increase reaction rates and reduce microbial contamination.

dot

References

- 1. Novel High-Yield Bioprocess Production for a Rare Natural Sugar | Tufts Office of the Vice Provost for Research [viceprovost.tufts.edu]

- 2. Characterization of an L-arabinose isomerase from Bacillus coagulans NL01 and its application for D-tagatose production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of a Thermostable l-Arabinose (d-Galactose) Isomerase from the Hyperthermophilic Eubacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current studies on biological tagatose production using L-arabinose isomerase: a review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis and Stereochemistry of D-Tagatose

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structural and stereochemical properties of D-Tagatose (B3328093), a naturally occurring rare ketohexose. It details the analytical techniques used for its characterization, presents relevant physicochemical data, and outlines key experimental protocols. This guide is intended to serve as a resource for professionals in research and development who are exploring the applications of D-Tagatose in food science, pharmaceuticals, and biotechnology.

Introduction to D-Tagatose

D-Tagatose is a low-calorie functional sweetener with approximately 92% the sweetness of sucrose (B13894) but only about one-third of the calories.[1][2] Its scientific name, as designated by the International Union of Pure and Applied Chemistry (IUPAC), is D-lyxo-hexulose.[3] First discovered in 1897, D-Tagatose is found in small quantities in various natural sources, including the gum of the Sterculia setigera tree, as well as in heated milk and dairy products.[3][4] Due to its favorable properties, such as a low glycemic index, prebiotic effects, and being non-cariogenic, it has garnered significant interest as a sugar substitute.[5][6][7] The Food and Drug Administration (FDA) has recognized D-Tagatose as Generally Recognized as Safe (GRAS).[3]

Chemical Structure and Stereochemistry

D-Tagatose is a monosaccharide with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1] As a ketohexose, it possesses a ketone functional group at the C2 position. Its structure is closely related to other common hexoses; it is a C-4 epimer of D-fructose, an isomer of D-galactose, and the C-3 diastereoisomer of D-sorbose.[1]

Fischer Projection and D/L Configuration

The "D" designation in D-Tagatose refers to its absolute configuration. In a Fischer projection, the stereochemistry is determined by the orientation of the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5 in this case). For D-sugars, this hydroxyl group points to the right.[8][9] This structural convention is crucial for understanding its relationship to the vast family of naturally occurring D-sugars.[8]

Ring Structures and Mutarotation

In solution, D-Tagatose exists in equilibrium between its open-chain (acyclic) form and several cyclic forms through a process called mutarotation.[2] These cyclic structures include five-membered rings (furanoses) and six-membered rings (pyranoses), each of which can exist as α and β anomers.[2] The five distinct structures in equilibrium are:

-

α-D-tagatopyranose

-

β-D-tagatopyranose

-

α-D-tagatofuranose

-

β-D-tagatofuranose

-

Acyclic (open-chain) D-Tagatose

X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have confirmed that the α-D-tagatopyranose form is the predominant structure, adopting a stable ⁵C₂ chair conformation due to the anomeric effect.[10]

Caption: Stereochemical relationship of D-Tagatose to other hexoses.

Physicochemical Properties

The physical and chemical characteristics of D-Tagatose make it a versatile ingredient in various applications. It is a white, odorless, crystalline solid with high solubility.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [1][3] |

| Molecular Weight | 180.16 g/mol | [1][11] |

| CAS Number | 87-81-0 | [3][11] |

| Melting Point | 133-135 °C | [3][11] |

| Solubility in Water | 58% (w/w) at 21 °C | [3] |

| Sweetness (vs. Sucrose) | 92% | [1][3] |

| Caloric Value | ~1.5 kcal/g | [1][7] |

| Glycemic Index | 3 | [7] |

| Specific Rotation [α]D²⁵ | -5° (c=1 in water) | [4] |

Techniques for Structural Analysis

The definitive structure and stereochemistry of D-Tagatose have been elucidated using a combination of advanced analytical techniques.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of the three-dimensional arrangement of atoms in a crystalline solid. Studies on D-tagatose derivatives have confirmed its absolute configuration and the predominant ring conformation. For instance, the crystal structure of α-D-tagatopyranose derivatives reveals a ⁵C₂ chair conformation.[10] While specific crystallographic data for pure D-Tagatose is less commonly cited, studies on related enzyme-ligand complexes provide valuable structural insights. For example, the crystallization of D-tagatose 3-epimerase from Pseudomonas cichorii was achieved, and its crystals belong to the monoclinic space group P2₁ with specific unit-cell parameters.[12]

| Crystal System | Space Group | Unit-cell Parameters | Reference |

| Monoclinic | P2₁ | a=76.80 Å, b=94.92 Å, c=91.73 Å, β=102.82° | [12] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution.[13][14] Complete assignment of ¹H and ¹³C NMR spectra is essential for structural elucidation.[15] This is typically achieved using a suite of 2D NMR experiments:

-

COSY (Correlated Spectroscopy): Identifies proton-proton couplings within a spin system.

-

TOCSY (Total Correlation Spectroscopy): Correlates all protons within a single monosaccharide residue.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.[15]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for identifying glycosidic linkages.[15]

Table of Representative ¹H NMR Spectral Data for D-Tagatose in H₂O

| Signal | Chemical Shift (ppm) |

| A | 5.35 |

| B | 4.64 |

| C | 4.49 |

| D | 4.46 |

| E | 4.41 |

| F | 3.70 |

| G | 3.61 |

| J | 3.55 |

| K | 3.40 |

| (Note: Data sourced from ChemicalBook, specific assignments depend on the dominant anomer in solution)[16] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.[15] Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Electrospray Ionization MS (LC-ESI-MS) are commonly employed for monosaccharide analysis, often after derivatization to increase volatility.[17][18]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of D-Tagatose would show characteristic broad absorptions for hydroxyl (-OH) groups and a sharp absorption for the carbonyl (C=O) group of the ketone.[11]

Experimental Protocols

Detailed and validated protocols are essential for the accurate analysis of monosaccharides like D-Tagatose.

Protocol: Monosaccharide Composition Analysis by HPLC

This protocol outlines a general method for quantifying monosaccharides in a sample after hydrolysis and fluorescent labeling.

-

Objective: To determine the identity and quantity of constituent monosaccharides in a glycoprotein (B1211001) or polysaccharide sample.

-

Principle: The sample is first hydrolyzed to break glycosidic bonds and release individual monosaccharides. The free sugars are then derivatized with a fluorescent tag (e.g., 4-aminobenzoic acid ethyl ester) to enhance detection sensitivity. The labeled monosaccharides are separated and quantified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a fluorescence detector.[19]

-

Methodology:

-

Hydrolysis: The sample is hydrolyzed using an acid such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) under controlled temperature and time to release the monosaccharides while minimizing degradation.[17]

-

Derivatization: The dried hydrolysate is reconstituted and mixed with a labeling reagent (e.g., PMP or ABEE) and a reducing agent. The reaction is carried out at an elevated temperature to ensure complete derivatization of the reducing terminus of the sugars.[17][19]

-

HPLC Analysis: The derivatized sample is injected into an HPLC system equipped with a C18 column. Separation is achieved using a gradient of an aqueous buffer and an organic solvent like acetonitrile.[17]

-

Detection & Quantification: A fluorescence detector is used to monitor the elution of the labeled monosaccharides. Identification is based on retention time comparison with authentic standards, and quantification is performed by integrating the peak areas and comparing them to a calibration curve generated from the standards.[19]

-

Protocol: Determination of Absolute Configuration by GC-MS

-

Objective: To determine if a sugar is in the D- or L- configuration.

-

Principle: The absolute configuration of a sugar can be determined by derivatizing it with a chiral agent, which creates diastereomers that can be separated by chromatography on a non-chiral column. Gas chromatography is often used for this purpose.[18]

-

Methodology:

-

Derivatization: The isolated monosaccharide is reacted with a chiral derivatizing agent, such as a chiral thiol (e.g., 1-phenylethanethiol), to form diastereomeric dithioacetals.[18]

-

Acetylation/Silylation: The remaining hydroxyl groups are then acetylated or silylated to increase the volatility of the derivative for GC analysis.[18]

-

GC-MS Analysis: The resulting diastereomeric derivatives are separated on a standard, non-chiral GC column. The elution order of the D- and L- derivatives will be different and can be identified by comparing to standards prepared from pure D- and L-sugars. Mass spectrometry is used for detection and confirmation of the derivative's identity.[18]

-

Caption: Workflow for monosaccharide composition analysis by HPLC.

Biological Pathways and Metabolism

Understanding the metabolic fate of D-Tagatose is crucial for its application in food and drug development.

Hepatic Metabolism

Only about 15-20% of ingested D-Tagatose is absorbed in the small intestine.[20] The absorbed portion is metabolized in the liver in a pathway similar to that of fructose.[6]

-

Phosphorylation: Fructokinase phosphorylates D-Tagatose to form D-tagatose-1-phosphate (T1P).[3]

-

Cleavage: Aldolase then cleaves T1P into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde, both of which are intermediates that can enter the glycolysis pathway.[3]

The accumulation of T1P in the liver can influence glucose metabolism by stimulating glucokinase activity, which increases the conversion of glucose to glucose-6-phosphate.[3][6]

Caption: Hepatic metabolism pathway of D-Tagatose.

Biosynthesis

Industrially, D-Tagatose is primarily produced via the isomerization of D-galactose, which is typically derived from the hydrolysis of lactose.[21] This isomerization can be achieved chemically under alkaline conditions or, more commonly, using an enzyme such as L-arabinose isomerase.[6][21] More recent research focuses on developing efficient biosynthetic pathways in microorganisms like E. coli to produce D-Tagatose from inexpensive feedstocks like glucose.[5][22]

Conclusion

D-Tagatose is a ketohexose with a well-defined stereochemistry and structure that contributes to its unique physicochemical and biological properties. Its structural characterization relies on a combination of powerful analytical techniques, including X-ray crystallography, multi-dimensional NMR spectroscopy, and mass spectrometry. Standardized experimental protocols for monosaccharide analysis are critical for quality control and research applications. As interest in low-calorie sweeteners and functional food ingredients grows, a thorough understanding of the structural and chemical nature of D-Tagatose will continue to be essential for researchers and developers in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. D-Tagatose [drugfuture.com]

- 5. Bioproduction of D-Tagatose in Escherichia coli by Harnessing the Reverse Leloir Pathway [dash.harvard.edu]

- 6. mdpi.com [mdpi.com]

- 7. bonumose.com [bonumose.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. D-Tagatose | C6H12O6 | CID 439312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Purification, crystallization and preliminary X-ray diffraction studies of d-tagatose 3-epimerase from Pseudomonas cichorii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Principles of Structural Analysis and Sequencing of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. D-tagatose(87-81-0) 1H NMR [m.chemicalbook.com]

- 17. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 18. Determination of the absolute configuration of sugar residues using gas chromatography. Method with potential for elimination of references - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Monosaccharide Composition Analysis : Shimadzu (Europe) [shimadzu.eu]

- 20. dash.harvard.edu [dash.harvard.edu]

- 21. fao.org [fao.org]

- 22. pubs.acs.org [pubs.acs.org]

D-Tagatose as a Prebiotic: A Technical Guide to its Impact on Gut Microbiota

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a naturally occurring monosaccharide and stereoisomer of D-fructose, is emerging as a significant prebiotic agent with profound effects on the gut microbiota and host health. With approximately 80-85% of ingested D-tagatose escaping absorption in the small intestine, it becomes a fermentable substrate for the colonic microbiome.[1][2] This technical guide synthesizes the current scientific understanding of D-tagatose's prebiotic activity, detailing its impact on microbial composition, the production of beneficial metabolites, and the underlying molecular mechanisms. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mode of action.

Introduction

The role of the gut microbiota in human health and disease is an area of intense research. Prebiotics, non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, are a key strategy for modulating the gut microbiome. D-Tagatose, a low-calorie sweetener, has demonstrated significant prebiotic potential.[3] Its limited absorption in the upper gastrointestinal tract allows it to reach the colon largely intact, where it is fermented by resident bacteria.[4][5] This fermentation process leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits, and a selective modulation of the gut microbial community.[5][6] This guide provides a comprehensive overview of the scientific evidence supporting the prebiotic effects of D-tagatose.

Prebiotic Effects of D-Tagatose on Gut Microbiota Composition

In vitro and in vivo studies have consistently demonstrated the ability of D-tagatose to modulate the composition of the gut microbiota, favoring the proliferation of beneficial bacteria.

Stimulation of Beneficial Bacteria

Clinical and preclinical studies have shown that D-tagatose consumption leads to an increase in the abundance of beneficial bacteria, particularly Lactobacillus species.[3][4] In-vitro studies have demonstrated that D-tagatose enhances the growth of Lactobacillus casei and Lactobacillus rhamnosus.[1] One study found that D-tagatose feeding in mice restored the changes in gut microbiota caused by constipation, bringing the levels of Bacteroidetes and Proteobacteria closer to that of the control group.[7]

Inhibition of Potentially Harmful Bacteria

Beyond promoting beneficial bacteria, D-tagatose has also been shown to inhibit the growth of potentially harmful microorganisms. In vitro experiments have demonstrated its inhibitory effect on the growth of Staphylococcus aureus, Listeria monocytogenes, Vibrio parahaemolyticus, Salmonella Typhimurium, and Pseudomonas fluorescens.[8]

Impact of D-Tagatose on Gut Microbiota Metabolism: Short-Chain Fatty Acid (SCFA) Production

The fermentation of D-tagatose by the colonic microbiota results in the production of SCFAs, primarily butyrate (B1204436), propionate (B1217596), and acetate.[9][10] These metabolites play a crucial role in maintaining gut health and have systemic effects.

Increased Butyrate Production

A hallmark of D-tagatose fermentation is the significant increase in butyrate production.[3][4][6] Butyrate is the preferred energy source for colonocytes and has been shown to have anti-inflammatory and anti-carcinogenic properties.[1] Studies in healthy adults have shown that daily consumption of D-tagatose can lead to increased butyrate production.[1][4]

Production of Other SCFAs

In addition to butyrate, the fermentation of D-tagatose also yields acetate, propionate, valerate (B167501), and caproate.[9][10] Supplementation with tagatose has been shown to increase propionate production in adults with type 2 diabetes.[1] The specific profile of SCFA production can be influenced by the adaptation of the gut microbiota to D-tagatose.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of D-tagatose on gut microbiota and SCFA production.

Table 1: Effect of D-Tagatose on Gut Microbiota Composition

| Study Type | Subjects | D-Tagatose Dosage | Duration | Key Findings | Reference |

| In vivo (Human) | Healthy men and women | 7.5g or 12.5g daily | 2 weeks | Increased fecal lactobacilli in men. | [4] |

| In vitro | Human fecal slurries | Not specified | Not specified | Increased Lactobacillus numbers. | [4] |

| In vivo (Mice) | Loperamide-induced constipated Kunming mice | Not specified | Not specified | Restored levels of Bacteroidetes and increased Proteobacteria. | [7] |

| In vitro | Pure cultures | Not specified | Not specified | Inhibited growth of S. aureus, L. monocytogenes, V. parahaemolyticus, S. Typhimurium, P. fluorescens. Promoted growth of L. casei. | [8] |

Table 2: Effect of D-Tagatose on Short-Chain Fatty Acid (SCFA) Production

| Study Type | Subjects/Model | D-Tagatose Dosage | Duration | Key Findings | Reference |

| In vivo (Human) | Healthy adults | 7.5g or 12.5g daily | Not specified | Increased butyrate production. | [1][4] |

| In vivo (Human) | Adults with Type 2 Diabetes | Not specified | Not specified | Increased propionate production. | [1] |

| In vitro | Human fecal slurries | Not specified | Not specified | Increased butyrate production. | [4] |

| In vitro (Pig model) | Intestinal contents from pigs | Diet with 100g/kg D-tagatose | 18 days | Increased production of formate, acetate, propionate, butyrate, valerate, and caproate. Higher butyric and valeric acid production in adapted pigs. | [9][10] |

| In vivo (Pigs) | Pigs | Diet with 100g/kg D-tagatose | 18 days | Increased concentrations of propionate, butyrate, and valerate in the cecum and proximal colon. | [11] |

Experimental Protocols

In Vivo Human Study of D-Tagatose on Fecal Microbiota and SCFA Production

-

Study Design: A randomized, placebo-controlled, double-blind, five-way cross-over study.

-

Subjects: 12 healthy men and 18 healthy women.

-

Intervention: Subjects consumed 30g of raspberry jam containing one of the following for 2 weeks: 7.5g D-tagatose, 12.5g D-tagatose, 7.8g fructo-oligosaccharides (positive control), 7.6g D-tagatose + 7.5g fructo-oligosaccharides, or 15.1g sucrose (B13894) (negative control).

-

Sample Collection and Analysis: Fecal samples were collected at the end of each treatment period. Fecal microbiota was analyzed, and SCFA concentrations were measured.

-

Reference: [4]

In Vitro Fermentation of D-Tagatose with Pig Intestinal Contents

-

Animal Model: Two groups of eight pigs were fed either a control diet (150 g/kg sucrose) or a diet where 100 g/kg of sucrose was replaced by D-tagatose for 18 days.

-

Sample Collection: After 18 days, the pigs were euthanized, and the gastrointestinal contents from the stomach, small intestine, cecum, and colon were collected.

-

In Vitro Fermentation: The collected intestinal contents were used for in vitro fermentation experiments to investigate the degradation of D-tagatose and the formation of fermentation products.

-

Analysis: The production of formate, acetate, propionate, butyrate, valerate, caproate, heptanoate, hydrogen, and methane (B114726) was measured.

Evaluation of D-Tagatose on Loperamide-Induced Constipation in Mice

-

Animal Model: Kunming mice with constipation induced by loperamide.

-

Intervention: Mice were administered D-tagatose.

-

Assessments:

-

Gastrointestinal Transit Experiment: Measured the rate of passage of a marker through the gastrointestinal tract.

-

Defecation Experiment: Monitored fecal number and weight.

-

Biochemical Indicators: Serum levels of acetylcholine (B1216132) (Ach), substance P (SP), and nitric oxide (NO) were measured.

-

Gut Microbiota Analysis: 16S rRNA gene sequencing of fecal samples was performed to analyze changes in the gut microbiota composition.

-

-

Reference: [12]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of D-Tagatose in Improving Glycemic Control

The fermentation of D-tagatose in the colon and the subsequent production of SCFAs are hypothesized to improve glycemic control through the stimulation of GLP-1 secretion.

Caption: Proposed pathway for D-Tagatose's effect on glycemic control.

Experimental Workflow for Investigating D-Tagatose's Prebiotic Effects in Humans

The following diagram illustrates a typical workflow for a human clinical trial investigating the prebiotic effects of D-tagatose.

Caption: Human clinical trial workflow for D-Tagatose prebiotic effects.

D-Tagatose's Potential Role in Alleviating Constipation

Research suggests D-tagatose can alleviate constipation by modulating gut microbiota and neurotransmitter levels.

Caption: D-Tagatose's mechanism in alleviating constipation.

Conclusion

D-Tagatose exhibits strong prebiotic properties, primarily through its selective fermentation in the colon. This leads to a favorable modulation of the gut microbiota, characterized by an increase in beneficial bacteria such as Lactobacillus and a significant production of health-promoting SCFAs, particularly butyrate. The available evidence from in vitro, animal, and human studies supports its role as a functional food ingredient with the potential to improve gut health. Further research, particularly long-term clinical trials, is warranted to fully elucidate the systemic health benefits of D-tagatose consumption and to establish optimal dosages for different populations and health outcomes. Its ability to positively influence the gut microbiome makes D-tagatose a compelling candidate for inclusion in functional foods and as a potential therapeutic agent in the management of gut-related disorders.

References

- 1. prebioticassociation.org [prebioticassociation.org]

- 2. dash.harvard.edu [dash.harvard.edu]

- 3. bonumose.com [bonumose.com]

- 4. tandfonline.com [tandfonline.com]

- 5. What is D-tagatose used for? [synapse.patsnap.com]

- 6. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway [mdpi.com]

- 7. The Constipation-Relieving Property of d-Tagatose by Modulating the Composition of Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro fermentation pattern of D-tagatose is affected by adaptation of the microbiota from the gastrointestinal tract of pigs - Intelligent Sugars [intelligentsugar.info]

- 11. D-tagatose has low small intestinal digestibility but high large intestinal fermentability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Constipation-Relieving Property of d-Tagatose by Modulating the Composition of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Tagatose and its Hypoglycemic Effects: A Technical Guide

Introduction

D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, has garnered significant attention within the scientific community for its potential as a low-calorie sweetener with notable anti-hyperglycemic properties.[1] This technical guide provides an in-depth overview of the hypoglycemic effects of D-Tagatose consumption, consolidating quantitative data from key clinical trials, detailing experimental protocols, and visualizing the underlying physiological mechanisms. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and novel therapeutic agents.

Quantitative Effects on Glycemic Control

Numerous studies have demonstrated the efficacy of D-Tagatose in improving glycemic control in both healthy individuals and those with type 2 diabetes. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of D-Tagatose on Hemoglobin A1c (HbA1c) in Subjects with Type 2 Diabetes

| Study | Dosage of D-Tagatose | Duration | Mean Baseline HbA1c (%) | Mean Change in HbA1c (%) | p-value vs. Placebo |

| Ensor et al. (2015)[2] | 15 g, three times a day | 10 months | Not specified | Statistically significant decrease at all post-baseline time points | <0.05 |

| Unnamed Phase III Trial | 15 g, three times a day | Not specified | Not specified | Statistically significant decrease | Not specified |

Table 2: Effect of D-Tagatose on Fasting Blood Glucose (FBG) in Subjects with Type 2 Diabetes

| Study | Dosage of D-Tagatose | Duration | Mean Baseline FBG (mg/dL) | Mean Change in FBG (mg/dL) | p-value vs. Placebo |

| Ensor et al. (2015)[2][3] | 15 g, three times a day | 6 months | Not specified | Significant decrease | <0.05 |

Table 3: Effect of D-Tagatose on Postprandial Glucose in an Oral Glucose Tolerance Test (OGTT)

| Study | Study Population | D-Tagatose Pre-treatment Dose | Glucose Load | Key Findings |

| Donner et al. (1999)[4][5] | Type 2 Diabetes | 10 g, 20 g, 30 g | 75 g | Dose-dependent reduction in glucose Area Under the Curve (AUC). (p<0.05 for 10g, p<0.001 for 20g, p=0.0001 for 30g) |

| Donner et al. (1999)[4][5] | Type 2 Diabetes | 75 g | 75 g | Attenuated rise in glucose levels at 60 min (p<0.02), 120 min (p<0.01), and 180 min (p<0.02). |

| Buemann et al. (2000)[6] | Healthy Male Subjects | 30 g | Meal | Attenuated glycemic and insulinemic responses to a meal consumed 255 minutes after D-Tagatose administration. |

Experimental Protocols

A thorough understanding of the methodologies employed in clinical investigations is crucial for the critical evaluation of the findings. This section details the experimental protocols from key studies on D-Tagatose.

Oral Glucose Tolerance Test (OGTT) Protocol

The OGTT is a standard procedure to assess an individual's ability to metabolize glucose. The general protocol followed in the cited studies is as follows:

-

Patient Preparation: Participants are required to fast for at least 8-10 hours overnight prior to the test. They are instructed to maintain their normal diet and physical activity for at least three days preceding the test.[7][8]

-

Baseline Blood Sample: A fasting blood sample is collected to determine baseline glucose and insulin (B600854) levels.[[“]][10]

-

Glucose Administration: Participants ingest a standardized glucose solution, typically containing 75 grams of glucose dissolved in water, over a 5-minute period.[7][8]

-

Post-load Blood Sampling: Venous blood samples are drawn at specific intervals after glucose ingestion. Common time points include 30, 60, 90, and 120 minutes.[11] In some studies, sampling may extend to 180 minutes.[4][5]

-

Sample Handling: Blood samples for glucose measurement are collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) and centrifuged promptly to separate plasma.[12]

Measurement of Glycemic Control Markers

-

Hemoglobin A1c (HbA1c): HbA1c levels are typically measured using high-performance liquid chromatography (HPLC), which is considered a gold-standard method.[13][14] Other methods such as immunoassays are also used. For multi-center trials, sending samples to a central laboratory is recommended to ensure consistency.[15]

-

Glucose: Plasma glucose concentrations are commonly determined using the glucose oxidase method.[16]

-

Insulin: Plasma insulin levels are typically measured by radioimmunoassay (RIA) or chemiluminescence assays.[16][17]

Mechanisms of Hypoglycemic Action

The hypoglycemic effects of D-Tagatose are attributed to several interconnected mechanisms, primarily centered around its influence on intestinal carbohydrate absorption and hepatic glucose metabolism.

Inhibition of Intestinal Disaccharidases

D-Tagatose has been shown to inhibit the activity of intestinal disaccharidases, such as sucrase and maltase.[18] This inhibition reduces the breakdown of dietary disaccharides into absorbable monosaccharides, thereby blunting the postprandial glucose spike.

Experimental Protocol: In Vitro Disaccharidase Inhibition Assay

A common method to assess the inhibitory potential of a compound on disaccharidase activity involves the following steps:

-

Enzyme Source: A preparation of intestinal brush border membrane vesicles or a cell-free extract from intestinal cell lines (e.g., Caco-2/TC7) is used as the source of disaccharidases.[19]

-

Incubation: The enzyme preparation is incubated with a specific disaccharide substrate (e.g., sucrose (B13894) for sucrase activity) in a suitable buffer at 37°C.[20]

-

Inhibitor Addition: The assay is run in the presence and absence of D-Tagatose at various concentrations.

-

Reaction Termination: The enzymatic reaction is stopped, typically by heat inactivation.[19]

-

Glucose Measurement: The amount of glucose liberated from the disaccharide is quantified using a glucose oxidase reagent or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD).[19][20] The inhibitory effect of D-Tagatose is determined by comparing the amount of glucose produced in its presence to the amount produced in its absence.

Modulation of Hepatic Glucose Metabolism

Animal studies suggest that D-Tagatose can influence hepatic glucose metabolism by promoting glycogen (B147801) storage.[21][22] This is thought to occur through the competitive inhibition of glycogen phosphorylase, the enzyme responsible for glycogenolysis (the breakdown of glycogen to glucose).[18]

Experimental Protocol: Measurement of Hepatic Glycogen Content in Animal Models

-

Animal Model: Rats are typically used and fed a diet supplemented with D-Tagatose at various concentrations for a specified period.[21][23]

-

Tissue Collection: At the end of the study period, the animals are euthanized, and liver tissue is rapidly excised and freeze-clamped in liquid nitrogen to halt metabolic activity.[24]

-

Glycogen Extraction: Glycogen is extracted from the liver tissue, often using a potassium hydroxide (B78521) digestion followed by ethanol (B145695) precipitation.

-

Glycogen Quantification: The extracted glycogen is hydrolyzed to glucose, and the resulting glucose is quantified using a colorimetric assay or an enzymatic method. The glycogen content is then expressed as a percentage of the liver weight.[21]

Potential Stimulation of GLP-1 Secretion

Some evidence suggests that D-Tagatose may stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion and suppresses glucagon (B607659) release.[6]

Experimental Protocol: Measurement of GLP-1 Levels

-

Blood Sample Collection: Blood samples are collected in tubes containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent the rapid degradation of active GLP-1.[16][25]

-

Plasma Separation: The blood is centrifuged at a low temperature to separate the plasma.

-

GLP-1 Assay: Plasma GLP-1 concentrations are measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) that can distinguish between the active and inactive forms of GLP-1.[16]

Visualization of Experimental Workflow

Conclusion

The available evidence strongly supports the hypoglycemic effects of D-Tagatose consumption. Through mechanisms that include the inhibition of intestinal carbohydrate absorption and the modulation of hepatic glucose metabolism, D-Tagatose has demonstrated its potential to lower postprandial blood glucose, fasting blood glucose, and HbA1c levels. The detailed experimental protocols provided in this guide offer a framework for the design and execution of further research to fully elucidate the therapeutic potential of D-Tagatose in the management of type 2 diabetes and other metabolic disorders. The continued investigation into its long-term efficacy and safety is warranted to establish its role in clinical practice.

References

- 1. D-Tagatose Is a Promising Sweetener to Control Glycaemia: A New Functional Food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety and Efficacy of D-Tagatose in Glycemic Control in Subjects with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-tagatose, a novel hexose: acute effects on carbohydrate tolerance in subjects with and without type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D‐tagatose, a novel hexose: acute effects on carbohydrate tolerance in subjects with and without type 2 diabetes | Scilit [scilit.com]

- 6. D-tagatose, a stereoisomer of D-fructose, increases blood uric acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 9. consensus.app [consensus.app]

- 10. mft.nhs.uk [mft.nhs.uk]

- 11. Oral glucose tolerance test: how to maximize its diagnostic value in children and adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strict Preanalytical Oral Glucose Tolerance Test Blood Sample Handling Is Essential for Diagnosing Gestational Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glycated Hemoglobin Measurement: Comparison of Three Methods Versus High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measurement of HbA1c in multicentre diabetes trials - should blood samples be tested locally or sent to a central laboratory: an agreement analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. A method for assaying intestinal brush-border sucrase in an intact intestinal preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of D-tagatose on liver weight and glycogen content of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 90-Day oral toxicity study of D-tagatose in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. D-Tagatose Feeding Reduces the Risk of Sugar-Induced Exacerbation of Myocardial I/R Injury When Compared to Its Isomer Fructose - PMC [pmc.ncbi.nlm.nih.gov]

- 25. diagenics.co.uk [diagenics.co.uk]

A Technical Guide to the Solubility and Crystallization of D-Tagatose

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and crystallization characteristics of D-tagatose (B3328093). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

D-Tagatose: An Introduction

D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose. It is a white, crystalline, non-hygroscopic solid with a sweetness comparable to sucrose (B13894) but with significantly fewer calories.[1][2] Its unique metabolic pathway and physiological effects have garnered interest in its application as a functional food ingredient, a low-calorie sweetener, and a potential therapeutic agent.[2][3] A thorough understanding of its solubility and crystallization behavior is paramount for its purification, formulation, and application in various products.

Solubility of D-Tagatose

The solubility of D-tagatose is a critical parameter for its application in aqueous and other solvent systems. It is highly soluble in water and sparingly soluble in ethanol.

Solubility Data

The following tables summarize the available quantitative data on the solubility of D-tagatose.

Table 1: Solubility of D-Tagatose in Water

| Temperature (°C) | Solubility ( g/100 mL) | Solubility (% w/w) |

| 20 | 160[1] | - |

| 21 | - | 58[4] |

| Room Temperature | - | 58[5] |

Table 2: Solubility of D-Tagatose in Aqueous Ethanol Solutions at Various Temperatures [6]

| Ethanol Concentration (wt%) | Temperature (°C) | Solubility (mol/kg-solvent) |

| 20 | 20 | 0.527 |

| 20 | 10 | - |

| 20 | 0 | - |

| 20 | -10 | - |

| 20 | -20 | - |

| 20 | -30 | - |

| 40 | 20 | - |

| 40 | 10 | - |

| 40 | 0 | - |

| 40 | -10 | - |

| 40 | -20 | - |

| 40 | -30 | ~0.316 (estimated from 40% decrease) |

| 60 | 20 | - |

| 60 | 10 | - |

| 60 | 0 | - |

| 60 | -10 | - |

| 60 | -20 | - |

| 60 | -30 | - |

| 80 | 20 | 0.048 |

| 80 | 10 | - |

| 80 | 0 | - |

| 80 | -10 | - |

| 80 | -20 | - |

| 80 | -30 | - |

Crystallization of D-Tagatose

The crystallization of D-tagatose is a crucial step in its purification and in obtaining a stable, solid form for various applications. D-tagatose can be crystallized from aqueous solutions, and the process can be influenced by factors such as temperature, supersaturation, and the presence of impurities.

Crystallization Characteristics

-

Crystal Habit: D-tagatose typically forms white or almost white, odorless crystals.[1]

-

Polymorphism: While two concomitant polymorphs of 1-deoxy-alpha-D-tagatose have been reported to crystallize from a mixture of ethyl acetate (B1210297) and methanol, there is limited public information on the polymorphism of D-tagatose itself.

-

Influence of Impurities: The presence of other sugars, such as D-maltose, D-fructose, and D-glucose, can impact the nucleation of D-tagatose crystals. These impurities have been shown to inhibit primary nucleation while promoting secondary nucleation.[7][8]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and for performing the crystallization of D-tagatose.

Protocol for Determining the Isothermal Equilibrium Solubility of D-Tagatose in Water

This protocol is based on the isothermal equilibrium method, a standard procedure for determining the solubility of a solid in a liquid at a constant temperature.

Materials and Equipment:

-

D-Tagatose (high purity)

-

Deionized water

-

Temperature-controlled water bath or incubator

-

Stirring plate and magnetic stir bars

-

Analytical balance

-

Sintered glass filter or syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of D-tagatose to a known volume of deionized water in a sealed container (e.g., a jacketed glass vessel or a flask placed in a water bath).

-

Place the container in the temperature-controlled bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stir bar for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid D-tagatose is essential to confirm saturation.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the stirring and allow the excess solid to settle for at least 30 minutes, while maintaining the constant temperature.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid premature crystallization.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter, which is also at the experimental temperature, into a pre-weighed volumetric flask.

-

-

Quantification of D-Tagatose:

-

Determine the weight of the collected filtrate.

-

Dilute the filtrate to a known volume with deionized water.

-

Analyze the concentration of D-tagatose in the diluted sample using a calibrated HPLC-RI system. A suitable column for sugar analysis, such as an amino-based column, should be used.

-

-

Calculation of Solubility:

-

Calculate the concentration of D-tagatose in the original undiluted supernatant based on the HPLC results and the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or g/100 g of water.

-

-

Repeatability:

-

Repeat the experiment at different temperatures to obtain the solubility curve of D-tagatose.

-

Protocol for Cooling Crystallization of D-Tagatose from an Aqueous Solution

This protocol describes a method for obtaining D-tagatose crystals from an aqueous solution by controlled cooling, based on principles outlined in the literature.[2]

Materials and Equipment:

-

D-Tagatose solution (e.g., a concentrated syrup from a production process, with a purity of at least 70%)

-

Seed crystals of D-tagatose

-

Jacketed crystallizer with a stirrer

-

Programmable circulating water bath for temperature control

-

Filtration apparatus (e.g., Büchner funnel or centrifuge)

-

Drying oven